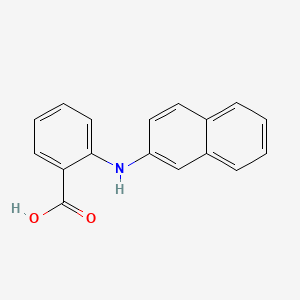

Anthranilic acid, N-(2-naphthyl)-

Description

Contextualization of Anthranilic Acid Derivatives in Organic Synthesis and Materials Science

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental scaffolds in the development of a wide array of functional molecules. taylorandfrancis.com The presence of both a carboxylic acid and an amino group on the aromatic ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of properties. In organic synthesis, these derivatives are crucial intermediates for constructing more complex molecular architectures, including pharmaceuticals and other biologically active compounds. science.govnih.gov For instance, they serve as precursors for the synthesis of quinazolinones and other heterocyclic systems. taylorandfrancis.com

In materials science, anthranilic acid derivatives are utilized in the creation of novel polymers and functional materials. taylorandfrancis.com The ability of the carboxylic acid group to anchor the molecule to surfaces, combined with the electronic properties of the substituted aromatic ring, makes them suitable for applications in dye-sensitized solar cells and as components of conductive polymers. taylorandfrancis.com The electron-withdrawing nature of substituents can influence the adsorption and electronic properties of these molecules on various substrates. taylorandfrancis.com

Significance of N-Arylanthranilic Acids as Versatile Chemical Scaffolds

N-Arylanthranilic acids, characterized by an aryl group attached to the nitrogen atom of anthranilic acid, represent a particularly important subclass. This N-arylation significantly expands the chemical space and potential applications of the parent molecule. These compounds are recognized as valuable intermediates for synthesizing acridines and acridone (B373769) alkaloids. scielo.br

The versatility of the N-arylanthranilic acid scaffold stems from the ability to introduce a wide variety of aryl groups, thereby fine-tuning the electronic and steric properties of the final molecule. This adaptability is crucial for designing molecules with specific functions, from targeted biological activity to tailored optical and electronic properties for materials science applications.

Historical Development and Emerging Research Trajectories of Anthranilic acid, N-(2-naphthyl)-

The synthesis of N-arylanthranilic acids has traditionally been achieved through methods like the Ullmann condensation. scielo.brwikipedia.orgijpsonline.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an anthranilic acid or an aniline (B41778) with a 2-halobenzoic acid. scielo.brwikipedia.org While effective, these methods often require harsh reaction conditions, such as high temperatures and long reaction times. scielo.brwikipedia.org

More recently, modern cross-coupling reactions, most notably the Buchwald-Hartwig amination, have provided more efficient and milder routes to N-arylanthranilic acids. wikipedia.orgnih.govrug.nl This palladium-catalyzed reaction offers a broader substrate scope and greater functional group tolerance compared to traditional methods. wikipedia.org The development of new ligands and catalyst systems continues to improve the efficiency and applicability of this transformation. wikipedia.org

Emerging research is focused on leveraging the unique properties of specific N-arylanthranilic acids, such as N-(2-naphthyl)anthranilic acid, for novel applications. The introduction of the naphthyl group, a polycyclic aromatic hydrocarbon, is expected to impart distinct photophysical and electronic properties, making it a candidate for studies in areas like molecular sensing and organic electronics.

Synthesis and Properties

The primary methods for synthesizing N-(2-naphthyl)anthranilic acid and other N-arylanthranilic acids are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the reaction of 2-chlorobenzoic acid with 2-naphthylamine (B18577) in the presence of a copper catalyst, often cupric oxide, and a base like anhydrous potassium carbonate. ijpsonline.comresearchgate.net The reaction is typically carried out at elevated temperatures. wikipedia.org

Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction offers a milder and more versatile alternative. wikipedia.orgnih.govrug.nl It involves the coupling of an aryl halide (e.g., 2-bromobenzoic acid) with 2-naphthylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

Interactive Data Table: Comparison of Synthesis Methods

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (e.g., Cu₂O, CuO) ijpsonline.com | Palladium with phosphine ligands wikipedia.org |

| Reaction Conditions | High temperatures, often exceeding 210°C wikipedia.org | Milder temperatures, sometimes room temperature rug.nl |

| Substrate Scope | Can be limited, often requires activated aryl halides wikipedia.org | Broad substrate scope, tolerates various functional groups wikipedia.org |

| Historical Context | A well-established, traditional method wikipedia.org | A more modern and widely used method nih.govrug.nl |

The physical and chemical properties of N-(2-naphthyl)anthranilic acid are influenced by both the anthranilic acid and the naphthyl moieties. The carboxylic acid group imparts acidic properties and allows for the formation of salts and esters. The presence of the bulky and electron-rich naphthyl group affects the molecule's conformation, solubility, and electronic characteristics.

Interactive Data Table: Physicochemical Properties of N-(2-naphthyl)anthranilic acid

| Property | Value |

|---|---|

| CAS Number | 4800-34-4 epa.gov |

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| Appearance | Solid |

| Solubility | Generally soluble in organic solvents |

Structure

3D Structure

Properties

CAS No. |

4800-34-4 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-(naphthalen-2-ylamino)benzoic acid |

InChI |

InChI=1S/C17H13NO2/c19-17(20)15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H,(H,19,20) |

InChI Key |

VKDURIRMJONJMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Process Development for N 2 Naphthyl Anthranilic Acid

Established Synthetic Pathways for N-Arylation of Anthranilic Acids

The classical methods for the N-arylation of anthranilic acids have been refined over the years to improve yields, reduce harsh reaction conditions, and broaden substrate scope. The Ullmann condensation and the Buchwald-Hartwig amination represent the cornerstones of these established pathways.

Advanced Ullmann Condensation Derivatives

The Ullmann condensation, traditionally a copper-promoted reaction between an aryl halide and an amine, has been a long-standing method for the synthesis of N-aryl anthranilic acids. wikipedia.orgcolab.ws The reaction typically involves the coupling of a 2-halobenzoic acid with an aniline (B41778) derivative or, conversely, an anthranilic acid with an aryl halide. scielo.br Historically, these reactions required high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper, often in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.org

Modern advancements have introduced catalytic systems that operate under milder conditions. These often involve the use of copper(I) salts, such as CuI, in the presence of a ligand and a base. organic-chemistry.org For the synthesis of N-aryl anthranilic acids, the reaction can be performed by condensing an o-chlorobenzoic acid with a substituted aniline in the presence of a copper catalyst and a base like anhydrous potassium carbonate. ijpsonline.com The reaction times can vary from 6 to 8 hours under reflux conditions. ijpsonline.com Microwave-assisted Ullmann couplings have also been developed, significantly reducing reaction times and often improving yields. scielo.br

Table 1: Ullmann Condensation of o-Chlorobenzoic Acid with Various Anilines ijpsonline.com

| Aniline Derivative | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Cupric Oxide | Anhydrous K₂CO₃ | - | 6 | 65 |

| 4-Chloroaniline | Cupric Oxide | Anhydrous K₂CO₃ | - | 7 | 72 |

| 4-Toluidine | Cupric Oxide | Anhydrous K₂CO₃ | - | 8 | 68 |

| 4-Anisidine | Cupric Oxide | Anhydrous K₂CO₃ | - | 7.5 | 70 |

This data is illustrative of the general conditions for the Ullmann condensation and is based on the synthesis of various N-aryl anthranilic acids.

Optimized Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. science.govyoutube.com It offers a milder alternative to the often harsh conditions of the Ullmann condensation and exhibits broad functional group tolerance. science.gov The reaction involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org

The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), has been pivotal to the success and broad applicability of this methodology. youtube.com These ligands stabilize the palladium catalyst, facilitate the key steps of oxidative addition and reductive elimination, and allow for the coupling of a wide range of substrates, including primary and secondary amines, with aryl chlorides, bromides, and iodides. science.govyoutube.com

For the synthesis of N-(2-naphthyl)anthranilic acid, a general approach would involve the coupling of a 2-halobenzoic acid (or its ester) with 2-naphthylamine (B18577), or anthranilic acid with a 2-halonaphthalene. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. Systems involving Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, in combination with ligands like Xantphos and a base such as sodium tert-butoxide, have proven effective for the N-arylation of various amines. nih.gov

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination nih.gov

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Yield (%) |

| 2-Chloropyrimidine | 4-Methoxyaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 82 |

| 2-Chloropyrimidine | 3,4-Dimethoxyaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 31 |

| 2-Chloropyrimidine | 4-Trifluoromethylaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 27 |

This table demonstrates the application of Buchwald-Hartwig amination for the synthesis of N-aryl amines, providing a model for the synthesis of N-(2-naphthyl)anthranilic acid.

Contemporary and Innovative Approaches to N-(2-naphthyl)anthranilic Acid Synthesis

More recent synthetic strategies have focused on improving the efficiency and sustainability of N-aryl anthranilic acid synthesis. These include the development of more effective catalyst systems and novel reaction pathways that offer alternative bond-forming strategies.

Catalytic N-Arylation Strategies

Building upon the foundation of the Ullmann reaction, modern copper-catalyzed N-arylation methods offer significant improvements. These protocols often utilize a catalytic amount of a copper source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in combination with a ligand to facilitate the coupling under milder conditions than the traditional Ullmann reaction. nih.govnih.gov

A notable advancement is the development of a chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids with various aniline derivatives. nih.govnih.gov This method is advantageous as it often does not require the protection of the carboxylic acid group and can proceed with high yields. The reaction is sensitive to the choice of solvent and base, with combinations like diethylene glycol and potassium carbonate proving effective. nih.gov

Table 3: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Various Anilines nih.gov

| Aniline Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Cu/Cu₂O | K₂CO₃ | Diethylene glycol | 130 | 24 | 90 |

| 2-Methylaniline | Cu/Cu₂O | K₂CO₃ | Diethylene glycol | 130 | 24 | 91 |

| 2-tert-Butylaniline | Cu/Cu₂O | K₂CO₃ | Diethylene glycol | 130 | 24 | 86 |

| 4-Methoxyaniline | Cu/Cu₂O | K₂CO₃ | Diethylene glycol | 130 | 24 | 92 |

This data showcases a modern copper-catalyzed approach to N-aryl anthranilic acids, which would be applicable to the synthesis of N-(2-naphthyl)anthranilic acid using 2-naphthylamine.

A more recent and innovative approach to the synthesis of anthranilic acid derivatives involves the direct carboxylation of a C-H bond on a diarylamine precursor. This strategy is highly atom-economical as it avoids the use of pre-functionalized substrates like haloarenes. Palladium catalysis has been at the forefront of the development of C-H activation and functionalization reactions.

While direct C-H carboxylation of a diarylamine like N-phenyl-2-naphthylamine to yield N-(2-naphthyl)anthranilic acid is a conceptually elegant and direct route, specific literature examples for this exact transformation are not widely reported. However, the principles of palladium-catalyzed C-H activation and subsequent carbonylation are well-established for other substrates. These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond on the aromatic ring, followed by the insertion of carbon monoxide (or a CO surrogate) and subsequent reaction with a nucleophile to form the carboxylic acid. The development of ligands and reaction conditions that favor carboxylation over other potential side reactions is a key challenge in this area. The synthesis of various carboxylic acids and their derivatives through palladium-catalyzed carbonylation of C-H bonds demonstrates the potential of this methodology for the future synthesis of complex molecules like N-(2-naphthyl)anthranilic acid.

Other Transition Metal-Mediated Syntheses

While copper and palladium have historically dominated the landscape of N-arylation reactions, research has expanded to include other transition metals, offering alternative reactivity and, in some cases, more cost-effective and sustainable options. Iron, in particular, has emerged as a promising catalyst for the synthesis of anthranilic acid derivatives. For instance, iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines has been demonstrated to produce anthranilic acid derivatives in high yields. nih.gov This method relies on an iron/diphosphine catalyst and an organometallic base, proceeding through an iron-catalyzed C-H activation pathway. nih.gov The choice of the directing group and the diphosphine ligand is critical for achieving high yield and selectivity. nih.gov

Complexes of other transition metals such as manganese(II), cobalt(II), nickel(II), and zinc(II) with fenamic acid derivatives have also been synthesized and characterized, indicating the broad applicability of various transition metals in coordinating with this class of compounds. researchgate.netmdpi.com These studies, while often focused on the properties of the resulting metal complexes, underscore the fundamental interaction between the N-arylanthranilic acid scaffold and a range of transition metals. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov The synthesis of these complexes typically involves the reaction of the deprotonated anthranilic acid derivative with a corresponding metal salt in an aqueous or alcoholic medium. nih.govmdpi.com

The Ullmann condensation, a classic method for forming C-N bonds, traditionally uses copper or copper oxide as a catalyst. ijpsonline.com This reaction involves the coupling of an aryl halide with an amine in the presence of a base. For the synthesis of N-arylanthranilic acids, this typically involves reacting an o-halobenzoic acid with an aniline derivative. ijpsonline.com While effective, the classic Ullmann conditions often require high reaction temperatures.

Modern advancements in transition metal catalysis have led to the development of more efficient and milder methods for N-arylation. These newer methods often employ palladium or copper catalysts with various ligands to facilitate the coupling of aryl halides or boronic acids with anilines or anthranilic acid itself. These catalyzed reactions generally proceed under more benign conditions and offer a broader substrate scope and higher yields compared to the traditional Ullmann reaction.

Metal-Free and Organocatalytic Routes

In a push towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches for the formation of N-arylanthranilic acids have been developed. These methods circumvent the need for often expensive and potentially toxic transition metal catalysts.

One notable metal-free approach involves the nucleophilic aromatic substitution (SNAr) reaction of unprotected 2-fluoro- or 2-methoxybenzoic acids with lithioamides. researchgate.net This reaction proceeds under mild conditions and without the need for a metal catalyst, offering a direct route to N-aryl and N-alkyl anthranilic acids. researchgate.net Another innovative, transition-metal-catalyst-free method utilizes a transfer hydrogenative coupling strategy. rsc.orgdntb.gov.ua This process synthesizes anthranilic acid derivatives from 2-nitroaryl methanols and readily available alcohols or amines, valued for its operational simplicity and broad substrate compatibility. rsc.orgdntb.gov.ua

Furthermore, the coupling of nitrosobenzenes with boronic acids has been reported as a novel, transition-metal-free method for forming the diarylamine core of fenamic acid derivatives. researchgate.net This approach provides a valuable alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.net The use of arylammonium salts as substrates in an SNAr process also presents a convenient and efficient metal-free route to construct various carbon-heteroatom bonds, including the C-N bond in N-arylanthranilic acids.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals, aiming to reduce environmental impact and improve safety.

Performing reactions without a solvent or in environmentally benign solvents like water is a key aspect of green chemistry. While specific examples for the solvent-free synthesis of N-(2-naphthyl)anthranilic acid are not extensively detailed in the provided context, the development of solvent-free Ullmann condensations for similar N-arylanthranilic acids suggests the feasibility of this approach. These reactions are often facilitated by grinding the reactants together, sometimes with microwave irradiation, to provide the necessary energy for the reaction to proceed. The use of water as a solvent in sequential stannylation and Stille cross-coupling reactions for biaryl synthesis also highlights the move towards more environmentally friendly solvent choices.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov This technology has been successfully applied to the synthesis of mefenamic acid derivatives, suggesting its applicability to other N-arylanthranilic acids. nih.gov The rapid heating provided by microwave irradiation can accelerate reaction rates, allowing for the efficient synthesis of the target compounds.

Photochemical and electrochemical methods offer green alternatives to traditional synthetic protocols by using light or electricity, respectively, to drive chemical reactions. These methods can often be performed under mild conditions and can offer unique reactivity. For instance, visible-light-mediated synthesis of arylstannanes from aryl halides has been achieved under metal- and additive-free conditions, showcasing the potential of photochemistry in C-C and C-heteroatom bond formation. researchgate.net While direct photochemical or electrochemical synthesis of N-(2-naphthyl)anthranilic acid is not explicitly described, these emerging technologies represent a promising future direction for the synthesis of such compounds, aligning with the principles of green chemistry.

Mechanistic Elucidation of N-Arylation Reactions

Understanding the reaction mechanisms of N-arylation is crucial for optimizing reaction conditions and developing new, more efficient catalysts. In transition metal-catalyzed reactions, the mechanism often involves a catalytic cycle that includes oxidative addition, ligand exchange, and reductive elimination.

For palladium-catalyzed N-arylation, the generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by deprotonation of the amine and coordination to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the N-arylated product and regenerates the Pd(0) catalyst.

In copper-catalyzed N-arylation (the Ullmann reaction), the mechanism is less definitively established but is thought to involve either a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle. The reaction likely proceeds through the formation of a copper-amide intermediate, followed by coupling with the aryl halide.

For metal-free SNAr reactions, the mechanism involves the nucleophilic attack of the amine on the electron-deficient aryl halide, forming a Meisenheimer complex as an intermediate. researchgate.net Subsequent elimination of the halide ion yields the N-arylated product. researchgate.net

The study of these mechanisms often involves a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, as well as computational studies to model the reaction pathways and transition states.

Detailed Reaction Mechanism Investigations

The formation of N-(2-naphthyl)anthranilic acid via modern cross-coupling methods typically involves the reaction between a salt of anthranilic acid and 2-halonaphthalene (or a naphthyl triflate) in the presence of a metal catalyst. The specific mechanisms, while both achieving C-N bond formation, differ significantly based on the choice of metal catalyst—copper for the Ullmann reaction and palladium for the Buchwald-Hartwig amination.

Ullmann Condensation (Copper-Catalyzed):

The Ullmann condensation is a classic and effective method for N-arylation. wikipedia.org The generally accepted mechanism for this copper-promoted reaction involves the following key steps:

Formation of a Copper(I) Amide: The reaction often begins with the in-situ formation of a copper(I) amide species from the reaction of a Cu(I) source with the deprotonated anthranilic acid. In many cases, a copper(II) precursor can be used, which is reduced in the reaction mixture.

Oxidative Addition: The aryl halide (e.g., 2-bromonaphthalene (B93597) or 2-iodonaphthalene) undergoes oxidative addition to the copper(I) center. This step forms a transient, higher-valent copper(III) intermediate. mdpi.com

Reductive Elimination: The final step is the reductive elimination from the copper(III) complex. This step forms the new C-N bond, yielding the N-(2-naphthyl)anthranilic acid product and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Traditional Ullmann reactions often required stoichiometric amounts of copper and high temperatures (frequently over 200°C). wikipedia.org Modern variations, however, utilize catalytic amounts of copper supported by specific ligands, such as diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgacsgcipr.org

Buchwald-Hartwig Amination (Palladium-Catalyzed):

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope. wikipedia.org The catalytic cycle is well-established and proceeds through a sequence of discrete, well-characterized steps involving palladium(0) and palladium(II) species:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide or triflate (e.g., 2-bromonaphthalene) to a coordinatively unsaturated palladium(0) complex, which is typically stabilized by phosphine ligands. This forms a square planar palladium(II) complex.

Amine Coordination and Deprotonation: The anthranilic acid (or its corresponding carboxylate salt) coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex.

Reductive Elimination: This is the product-forming step where the aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of N-(2-naphthyl)anthranilic acid. This step regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig reaction, influencing catalyst stability, reaction rate, and scope. wikipedia.orgnih.gov

Identification and Characterization of Key Intermediates and Transition States

The elucidation of the reaction mechanisms for both Ullmann and Buchwald-Hartwig couplings has been made possible through the identification and, in some cases, isolation of key intermediates.

Ullmann Reaction Intermediates: The intermediates in the copper-catalyzed cycle are generally more challenging to isolate and characterize due to their paramagnetic nature and tendency to form aggregates. However, mechanistic studies support the involvement of:

Copper(I) Amides: These are formed from the amine and a copper(I) source and are considered the active nucleophile in the cycle. wikipedia.org

Aryl Copper(III) Complexes: Following the oxidative addition of the aryl halide, a transient Cu(III) species is formed. mdpi.com The direct observation of this intermediate is rare, but it is a widely accepted component of the mechanism for C-N coupling.

Buchwald-Hartwig Reaction Intermediates: The palladium-catalyzed cycle is more thoroughly understood, with many intermediates having been characterized by spectroscopic methods (primarily NMR) and, in some instances, X-ray crystallography. libretexts.org

Pd(0)Ln Complexes: These are the active catalysts. The number and type of ligands (L), often bulky, electron-rich phosphines, are crucial for their reactivity.

Ar-Pd(II)-(L)n-X Complexes: These oxidative addition adducts are stable and have been well-characterized. They represent the state of the catalyst after reacting with the aryl halide (Ar-X).

[Ar-Pd(II)-(L)n(Amine)]+X- Complexes: Formed by the displacement of the halide by the amine.

Ar-Pd(II)-(L)n-Amido Complexes: These key intermediates are formed after deprotonation of the coordinated amine by a base. Reductive elimination occurs from this complex.

The transition states are high-energy, transient structures that are not directly observable. However, their nature is inferred from kinetic studies and computational modeling. In the Buchwald-Hartwig reaction, the reductive elimination step is often rate-determining and is thought to proceed through a three-coordinate, T-shaped transition state.

| Catalyst System | Key Intermediates | Typical Ligands |

| Ullmann (Cu-based) | Cu(I)-amide, Aryl-Cu(III) complex | Phenanthroline, Diamines |

| Buchwald-Hartwig (Pd-based) | Pd(0)Ln, Ar-Pd(II)-X(L)2, Ar-Pd(II)-Amido(L)2 | BINAP, dppf, XPhos, t-BuXPhos wikipedia.orgnih.gov |

Kinetic and Thermodynamic Studies of Formation Reactions

While specific kinetic and thermodynamic data for the synthesis of N-(2-naphthyl)anthranilic acid are not extensively published, the general principles governing C-N cross-coupling reactions are well-understood from numerous studies on related systems. These studies investigate how reaction parameters influence the rate and equilibrium of the reaction.

Kinetic Studies: Kinetic analyses focus on determining the reaction order with respect to each component (aryl halide, amine, catalyst, base) to elucidate the rate-determining step of the catalytic cycle.

For Buchwald-Hartwig reactions, the rate is often dependent on the nature of the aryl halide (I > Br > Cl), the steric bulk and electronic properties of the phosphine ligand, and the strength of the base used. nih.gov The reductive elimination step is frequently found to be the rate-limiting step.

For Ullmann reactions, kinetics are similarly affected by the aryl halide's identity and the choice of ligand and solvent. wikipedia.org The higher temperatures often required suggest a higher activation energy barrier compared to many palladium-catalyzed systems. wikipedia.org

Activation Parameters: Studies on related amination reactions allow for the determination of activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide insight into the structure of the transition state. For example, a highly ordered transition state, such as in the associative substitution of a ligand, would have a large negative ΔS‡.

Solvent and Base Effects: The polarity of the solvent and the strength of the base are critical. Solvents like toluene, dioxane, or DMF are common. wikipedia.orgacsgcipr.org The base not only facilitates the deprotonation of the amine but can also influence the stability of catalytic intermediates and prevent catalyst deactivation.

Chemical Reactivity and Derivatization Strategies of N 2 Naphthyl Anthranilic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through esterification, amidation, reduction, and decarboxylation reactions.

Esterification and Amidation Reactions

Esterification of N-aryl anthranilic acids, including the N-phenyl analogue of the title compound, can be achieved through various methods. A series of acyloxy- and alkyloxymethyl esters of related fenamic acids have been synthesized. nih.gov For instance, the direct esterification of aryl and alkyl carboxylic acids can be catalyzed by N-bromosuccinimide (NBS) under neat conditions, offering a metal-free and efficient route to the corresponding esters. nih.gov Another approach involves the lipase-catalyzed esterification of anthranilic acid with a range of linear alcohols, a method that has been optimized using experimental design techniques. asianpubs.org The synthesis of various alkyl esters of N-phenylanthranilic acid has also been reported, highlighting the general applicability of esterification to this class of compounds. asianpubs.org

Table 1: Examples of Esterification Reactions of Anthranilic Acid Derivatives

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| N-(2,6-dichloro-m-tolyl)anthranilic acid | Ethoxymethyl chloride | Ethoxymethyl ester | nih.gov |

| Substituted benzoic acids | N-bromosuccinimide | Corresponding esters | nih.gov |

| Anthranilic acid | Lipase, various alcohols | Alkyl anthranilates | asianpubs.org |

Amidation of the carboxylic acid moiety provides another avenue for derivatization. A series of amide derivatives of N-phenylanthranilic acid have been synthesized, including 2-(phenylamino)benzamide and its N-substituted analogues. afjbs.com One synthetic approach involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by reaction with an appropriate amine, such as liquid ammonia. afjbs.com Alternatively, direct amidation can be achieved by heating the N-phenylanthranilic acid with an amine in the presence of a catalyst like boric acid. afjbs.com The direct catalytic amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives using nickel(II) chloride also presents a viable, eco-friendly method. nih.gov

Table 2: Synthesis of Amide Derivatives of N-Phenylanthranilic Acid

| Amine Reactant | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Liquid ammonia | Thionyl chloride | 2-(Phenylamino)benzamide | afjbs.com |

| N-methyl aniline (B41778) | Boric acid | 2-(Phenylamino)-N-methyl-N-phenylbenzamide | afjbs.com |

Reduction and Decarboxylation Pathways

Reduction of the carboxylic acid group in N-(2-naphthyl)anthranilic acid to a primary alcohol can be accomplished using powerful reducing agents. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, lithium aluminum hydride (LiAlH₄) is effective for this transformation. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol. libretexts.org A safer alternative for the reduction of carboxylic acids involves the use of ammonia-borane in the presence of catalytic titanium tetrachloride (TiCl₄) at room temperature. organic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org

Decarboxylation of substituted anthranilic acids can occur under specific conditions. The decarboxylation of anthranilic acid in aqueous solution has been studied, revealing a mechanism that involves a rate-determining proton transfer to the carbon atom at position 1 of the aromatic ring. acs.org In nitrobenzene (B124822) solution, the decarboxylation of substituted anthranilic acids is a second-order reaction with respect to the acid, accelerated by electron-releasing substituents. cdnsciencepub.com This suggests that the decarboxylation of N-(2-naphthyl)anthranilic acid would likely proceed under thermal conditions or in the presence of an acid catalyst.

Reactivity of the Secondary Amine Linkage

The secondary amine bridge in N-(2-naphthyl)anthranilic acid is another key site for functionalization, allowing for modifications such as alkylation, acylation, and condensation reactions.

N-Functionalization: Alkylation and Acylation

N-Alkylation of the secondary amine can be achieved using various alkylating agents. For instance, N-methylation of isatoic anhydride, a related precursor, has been accomplished using methyl iodide or dimethyl sulfate (B86663) in a one-pot synthesis of alkyl N-alkylanthranilates. google.com This suggests that similar alkylation strategies could be applied to the secondary amine of N-(2-naphthyl)anthranilic acid.

N-Acylation introduces an acyl group onto the secondary amine. The synthesis of N-acyl derivatives of anthranilic acid has been reported, demonstrating the feasibility of this transformation. google.com

Schiff Base Formation and Related Condensation Reactions

Schiff base formation involves the condensation of the secondary amine with a carbonyl compound. While direct Schiff base formation from the secondary amine of N-(2-naphthyl)anthranilic acid is less common, the amino group of anthranilic acid and its derivatives readily undergoes condensation with aldehydes and ketones to form Schiff bases. chemrevlett.comekb.eg For example, Schiff bases have been synthesized from amino acridone (B373769) derivatives, which are themselves derived from N-phenylanthranilic acids. ekb.eg Two distinct Schiff bases with naphthalene (B1677914) rings have been synthesized and characterized, highlighting the reactivity of naphthalene-containing amines in forming imine linkages. tandfonline.com

Cyclization Reactions and Heterocycle Formation

One of the most significant reactions of N-(2-naphthyl)anthranilic acid and its analogues is intramolecular cyclization to form fused heterocyclic systems, most notably acridones. This transformation is a cornerstone in the synthesis of this important class of compounds.

The cyclization of N-phenylanthranilic acids to acridones is typically achieved through intramolecular Friedel-Crafts-type acylation. arkat-usa.org This reaction is often promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA). orgsyn.orgjocpr.com More recently, milder and more efficient catalytic systems have been developed. For instance, an iron(II)-catalyzed intramolecular acylation using a cooperative Fe(OTf)₂ and dichloromethyl methyl ether (DCME) system provides high yields of acridones under mild, ligand-free conditions. arkat-usa.org Microwave-assisted synthesis using Lewis acid catalysts like zinc chloride has also proven to be a highly efficient method for this cyclization. jocpr.com The reaction proceeds via condensation of an aromatic amine with o-chlorobenzoic acid, followed by cyclization of the resulting N-phenylanthranilic acid. jocpr.com Diazotization of anthranilic acid with butyl nitrite (B80452) in refluxing THF has also been shown to produce acridone. researchgate.net

Table 3: Catalysts and Conditions for Acridone Synthesis from N-Phenylanthranilic Acids

| Catalyst/Reagent | Conditions | Reference |

|---|---|---|

| Concentrated Sulfuric Acid | Heating on a water bath | orgsyn.org |

| Polyphosphoric Acid (PPA) | - | jocpr.com |

| Fe(OTf)₂ / DCME | Room temperature | arkat-usa.org |

| Zinc Chloride | Microwave irradiation | jocpr.com |

Aromatic Electrophilic and Nucleophilic Substitution on Naphthalene and Benzene (B151609) Rings

The N-(2-naphthyl)anthranilic acid molecule contains two distinct aromatic systems: the anthranilic acid benzene ring and the naphthalene ring system. Both rings can potentially undergo substitution reactions, but their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzene ring of the anthranilic acid portion is substituted with an activating amino group (-NH-) and a deactivating carboxyl group (-COOH). The powerful ortho, para-directing amino group typically governs the regioselectivity of electrophilic attack. However, the bulky naphthyl group may provide steric hindrance. The naphthalene ring, being electron-rich, is generally more susceptible to electrophilic attack than the benzene ring. The secondary amine bridge activates the naphthalene system, directing incoming electrophiles. Classical EAS reactions like nitration, halogenation, and sulfonation would likely occur preferentially on the more activated naphthalene ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich aromatic systems unless they are modified with strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The unsubstituted rings of N-(2-naphthyl)anthranilic acid are not primed for SNAr. To facilitate such a reaction, the aromatic rings would first need to be functionalized, for example, by introducing a nitro group and a halide on the same ring. wikipedia.orgyoutube.com

Generation of Aryne Intermediates from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are well-established precursors for the generation of benzyne (B1209423) (an aryne intermediate). researchgate.netacs.org The process involves the diazotization of the amino group, typically with an alkyl nitrite (like amyl nitrite or tert-butyl nitrite) in an aprotic solvent. acs.org The resulting diazonium salt, benzenediazonium-2-carboxylate, is unstable and decomposes by losing nitrogen (N₂) and carbon dioxide (CO₂) to generate the highly reactive benzyne intermediate. researchgate.net

This methodology can be extended to N-substituted anthranilic acids. While the N-substituent prevents direct diazotization of the secondary amine, the core principle of using an anthranilic acid moiety to generate an aryne remains a cornerstone of organic synthesis. The generated arynes are powerful dienophiles and synthons, readily trapped by various reagents like furan (B31954) or anthracene (B1667546) to form Diels-Alder adducts. researchgate.netnih.govrsc.org Although direct generation from N-(2-naphthyl)anthranilic acid itself is not typical, its synthesis from anthranilic acid highlights its connection to this important class of reactive intermediates.

Theoretical and Computational Chemistry Investigations of N 2 Naphthyl Anthranilic Acid Systems

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of N-(2-naphthyl)anthranilic acid is fundamentally determined by the interplay of the anthranilic acid core and the N-linked naphthyl substituent. Computational studies on analogous systems, such as anthranilic acid and N-phenylanthranilic acid, reveal key features of their electronic makeup that can be extrapolated to the title compound. tandfonline.comtandfonline.comyu.edu.jomdpi.comscielo.brscielo.br

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. jmchemsci.comresearchgate.net A smaller gap generally implies higher reactivity.

In anthranilic acid derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is often distributed over the carboxylic acid group and the aromatic system. jmchemsci.com The introduction of the larger, more conjugated naphthyl group in N-(2-naphthyl)anthranilic acid is expected to influence the HOMO and LUMO energy levels. Specifically, the extended π-system of the naphthalene (B1677914) moiety would likely raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to N-phenylanthranilic acid. This suggests that N-(2-naphthyl)anthranilic acid may be more reactive and susceptible to electronic excitation at lower energies.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Anthranilic Acid Analogues (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Anthranilic Acid | -6.25 | -0.89 | 5.36 |

| N-Phenylanthranilic Acid | -5.98 | -1.12 | 4.86 |

| N-(2-naphthyl)anthranilic Acid (Predicted) | -5.85 | -1.25 | 4.60 |

Note: Values for anthranilic acid and N-phenylanthranilic acid are representative from computational studies. Values for N-(2-naphthyl)anthranilic acid are predictive and extrapolated.

The distribution of electron density within N-(2-naphthyl)anthranilic acid is non-uniform due to the presence of electronegative oxygen and nitrogen atoms and the aromatic rings. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack. mdpi.com

In related molecules like N-phenylanthranilic acid, the MEP shows a high negative potential around the carboxylic oxygen atoms, making them primary sites for electrophilic interaction and hydrogen bonding. jmchemsci.com The nitrogen atom of the secondary amine also exhibits a degree of negative potential. Conversely, the acidic proton of the carboxyl group and the N-H proton show positive electrostatic potential. The aromatic rings present a more complex landscape of electron density. The introduction of the naphthyl group in N-(2-naphthyl)anthranilic acid would likely enhance the delocalization of electron density across the extended aromatic system.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the N-aryl bond and the presence of acidic and basic functional groups allow for the existence of various conformers and tautomers of N-(2-naphthyl)anthranilic acid.

N-(2-naphthyl)anthranilic acid, like other amino acids, can exist in equilibrium between its neutral form and a zwitterionic form, where the carboxylic proton has transferred to the amino nitrogen. nih.govresearchgate.net This equilibrium is highly dependent on the solvent environment. nih.gov In aqueous solutions around the isoelectric point, the zwitterionic form is often predominant for anthranilic acid and its N-substituted derivatives. researchgate.net

Computational studies on anthranilic acid have explored the potential energy surface for this intramolecular proton transfer, revealing the activation barrier for tautomerization. siftdesk.org The stability of the zwitterion is influenced by the ability of the solvent to stabilize the separated charges. For N-(2-naphthyl)anthranilic acid in the gas phase or non-polar solvents, the neutral form is expected to be more stable. However, in polar solvents, the zwitterionic tautomer could be significantly populated.

Beyond the acid-base tautomerism, keto-enol tautomerism can also be considered, particularly in relation to the carboxylic acid group, though it is generally less favored for simple carboxylic acids under normal conditions. google.com

Table 2: Tautomerization Constants (Kz) for Anthranilic Acid Derivatives in Aqueous Solution

| Compound | log10 Kz | Predominant Form at Isoelectric pH |

| Anthranilic Acid | 0.93 ± 0.03 | Zwitterionic |

| N-Phenylanthranilic Acid | 0.90 ± 0.05 | Zwitterionic |

Source: Data from studies on anthranilic and N-phenylanthranilic acids. researchgate.net Kz = [Zwitterion]/[Neutral Form]

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be correlated with experimental spectra to aid in structural elucidation and the assignment of spectral features. core.ac.uksciforum.netdergipark.org.trresearchgate.net

For N-(2-naphthyl)anthranilic acid, DFT calculations would be expected to predict the characteristic vibrational modes, including the N-H stretch, the C=O stretch of the carboxylic acid, and the various aromatic C-H and C-C stretching and bending vibrations. By comparing these calculated frequencies with an experimental FT-IR spectrum, a detailed assignment of the observed bands can be achieved. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure and assign resonances, especially for the complex aromatic regions of the molecule. dergipark.org.trnih.gov

Computational UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of organic molecules are dictated by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for predicting UV-Vis spectra with reasonable accuracy. mdpi.comyoutube.com The process involves first optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and corresponding oscillator strengths for transitions from the ground state to various excited states. youtube.com These calculated transitions, often represented as individual lines, can be broadened using a Gaussian or Lorentzian function to simulate an experimental spectrum. youtube.com

For N-(2-naphthyl)anthranilic acid, one would expect strong π → π* transitions associated with the extended conjugation across the anthranilic acid and naphthalene ring systems. Experimental UV-Vis spectra of N-aryl anthranilic acid derivatives show absorption maxima that are influenced by the nature of the aryl substituent. spectrabase.com For instance, a generic N-aryl anthranilic acid showed absorption maxima at 298 nm and 388 nm. spectrabase.com Upon complexation with metal ions, the characteristic π → π* transition of the parent anthranilic acid at 340.5 nm experiences a blue shift. nih.govresearchgate.net A computational study of N-(2-naphthyl)anthranilic acid would similarly predict the λmax values and how they are affected by solvent polarity and structural changes. nih.gov

Table 1: Comparison of Theoretical and Experimental λmax for Selected Natural Compounds using TD-DFT (This table illustrates the accuracy of the TD-DFT method for predicting UV-Vis spectra of complex organic molecules, as specific data for N-(2-naphthyl)anthranilic acid is not available.)

| Compound | Theoretical λmax (nm) mdpi.com | Experimental λmax (nm) mdpi.com | % Error mdpi.com |

| 3-O-methylquercetin | 350 | 350 | 0.0% |

| Gallic Acid | 265 | 273 | 2.9% |

| Aloin | 355 | 354 | 0.3% |

| Catechin | 275 | 279 | 1.4% |

| Quercetin (B1663063) | 365 | 370 | 1.4% |

| Resveratrol (B1683913) | 300 | 306 | 2.0% |

| Data calculated using TD-DFT with B3LYP/6-311+g(d,p) and methanol (B129727) (IEFPCM) solvent model. |

Theoretical Vibrational (Infrared, Raman) Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure based on its vibrational modes. nih.gov Quantum chemical calculations, typically using DFT, are employed to compute these vibrational frequencies and intensities. nih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. nih.gov This yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.govnih.gov To better match experimental results, which are inherently anharmonic, the calculated harmonic frequencies are often uniformly scaled. nih.gov

A combined experimental and theoretical study on the parent anthranilic acid molecule using DFT (B3LYP/6-311++G(d,p)) provided a detailed assignment of its vibrational modes. nih.gov Key vibrations include the O-H stretch, N-H stretches, C=O stretch, and various bending and ring modes. nih.gov For N-(2-naphthyl)anthranilic acid, one would expect to see these characteristic vibrations, along with modes originating from the naphthalene moiety. The IR spectrum of N-phenylanthranilic acid shows characteristic absorptions for the C=O stretch (1710-1678 cm⁻¹), the O-H stretch (3300-2600 cm⁻¹), and the N-H stretch (3280-3110 cm⁻¹). spectrabase.com

A full theoretical analysis of N-(2-naphthyl)anthranilic acid would involve calculating the frequencies and assigning them based on the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal mode. nih.gov This allows for unambiguous assignment of complex spectra. mdpi.com

Table 2: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Anthranilic Acid (This table serves as a reference, as a specific, complete computational analysis for N-(2-naphthyl)anthranilic acid is not available in the cited literature.)

| Assignment | Theoretical (Scaled DFT) nih.gov | Experimental (FT-IR) nih.gov | Experimental (FT-Raman) nih.gov |

| O-H stretch | 3581 | 3474 | - |

| N-H asymmetric stretch | 3475 | 3372 | 3370 |

| N-H symmetric stretch | 3372 | - | - |

| C=O stretch | 1675 | 1670 | 1670 |

| N-H scissoring | 1610 | 1616 | 1615 |

| C-C ring stretch | 1583 | 1589 | 1589 |

| C-N stretch | 1245 | 1247 | 1247 |

| Theoretical values from scaled B3LYP/6-311++G(d,p) calculations. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are an invaluable tool for confirming molecular structures and assigning experimental spectra, especially for complex molecules or isomers that are difficult to distinguish experimentally. researchgate.netnih.gov The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govresearchgate.net The calculation yields isotropic shielding values (σ) for each nucleus, which are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov

For N-(2-naphthyl)anthranilic acid, GIAO/DFT calculations would predict the ¹H and ¹³C chemical shifts for all unique atoms in the molecule. These calculations are sensitive to the molecular conformation, and often an average over several low-energy conformers is required for accurate results. mdpi.com While specific calculations for N-(2-naphthyl)anthranilic acid were not found, data for the closely related N-phenylanthranilic acid is available. Experimental ¹H NMR in DMSO-d₆ shows peaks for the acidic proton (~13 ppm), the amine proton (~9.68 ppm), and a series of aromatic protons between 6.7 and 7.9 ppm. chemicalbook.com

Computational studies on similar complex structures have demonstrated that DFT calculations can successfully resolve structural and stereochemical ambiguities by comparing calculated shifts for different possible isomers with experimental data. researchgate.netmdpi.com For N-(2-naphthyl)anthranilic acid, this would be particularly useful for assigning the numerous distinct signals of the protons on the naphthyl and phenyl rings.

Table 3: Experimental ¹H NMR Chemical Shifts (ppm) for N-Phenylanthranilic Acid in DMSO-d₆ (This table provides reference values for a closely related analog.)

| Proton Assignment | Chemical Shift (ppm) chemicalbook.com |

| Carboxylic Acid (OH) | ~13.0 |

| Amine (NH) | 9.68 |

| Aromatic (CH) | 7.937 |

| Aromatic (CH) | 7.394 |

| Aromatic (CH) | 7.367 |

| Aromatic (CH) | 7.26 |

| Aromatic (CH) | 7.25 |

| Aromatic (CH) | 7.084 |

| Aromatic (CH) | 6.792 |

| Assignments for specific aromatic protons require 2D NMR or computational analysis. |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

The synthesis of N-aryl anthranilic acids is typically achieved through the Ullmann condensation (or Ullmann-Goldberg) reaction, a copper-catalyzed cross-coupling of an amine with an aryl halide. wikipedia.orgresearchgate.net Quantum chemical calculations, primarily using DFT, have been instrumental in elucidating the complex mechanism of this reaction, which has been a subject of debate. mdpi.comgatech.edu These studies help to identify the most likely reaction pathway by calculating the energies of intermediates and transition states. mdpi.com

The generally accepted modern mechanism for the ligand-assisted Ullmann amination involves a Cu(I)/Cu(III) catalytic cycle. acs.orgorganic-chemistry.org The key steps investigated computationally are:

Formation of a copper(I)-amide complex from the amine, a copper(I) source, and a base. mdpi.com

Oxidative addition of the aryl halide to the copper(I)-amide complex, forming a transient copper(III) intermediate. This is often the rate-limiting step. mdpi.com

Reductive elimination from the copper(III) intermediate to form the C-N bond of the final product and regenerate the active Cu(I) catalyst. organic-chemistry.org

Transition State Characterization and Activation Barriers

A crucial aspect of mechanistic studies is the location and characterization of the transition state (TS) for the rate-determining step. nih.gov For the Ullmann amination, this is typically the oxidative addition of the aryl halide. mdpi.com DFT calculations are used to find the geometry of the TS and calculate its energy, which determines the activation barrier (activation energy) for the reaction. nih.gov

Recent computational work on Ullmann-type reactions has shown that experimental reaction yields correlate directly with the calculated activation energy of the haloarene activation step. mdpi.com This provides a powerful predictive tool for reaction optimization. Using an Activation Strain Model (ASM) analysis, the activation energy can be decomposed into two major components:

Strain Energy : The energy required to distort the reactants (the copper complex and the aryl halide) from their equilibrium geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy : The actual interaction (e.g., steric and electronic) between the distorted reactants in the transition state. nih.gov

For the N-arylation of amides, these studies have revealed that the strain energy of the aryl halide is the dominant contributor to the activation barrier, accounting for an average of 80% of the total strain energy. mdpi.com This means that reactants which require less geometric distortion to reach the transition state will have lower activation barriers and lead to higher reaction yields. nih.gov

Reaction Pathway Mapping and Energetics

Quantum chemical calculations allow for the mapping of the entire reaction coordinate, plotting the energy of the system as it progresses from reactants to products through various intermediates and transition states. mdpi.comresearchgate.net This provides a detailed energetic profile of the reaction.

For the Ullmann condensation to form an N-aryl anthranilic acid, the pathway would start with the reactants (e.g., anthranilic acid and 2-bromonaphthalene), a Cu(I) catalyst, a ligand (like a diamine), and a base. mdpi.com The computational pathway would proceed as follows:

Reactant Complex Formation : Initial coordination of the ligand and the deprotonated anthranilate to the Cu(I) center.

First Transition State (TS1) : The oxidative addition of 2-bromonaphthalene (B93597). This is typically the highest point on the energy profile, corresponding to the rate-limiting step. mdpi.com

Cu(III) Intermediate : Formation of a high-energy, five-coordinate Cu(III) species.

Second Transition State (TS2) : The reductive elimination step where the C-N bond is formed.

Product Complex : The N-(2-naphthyl)anthranilate product coordinated to the Cu(I) catalyst, which is then released to complete the cycle.

Intermolecular Interactions and Self-Assembly Simulations

The behavior of molecules in the condensed phase, including their tendency to form ordered structures (self-assembly), is governed by intermolecular interactions. rsc.org For N-(2-naphthyl)anthranilic acid, these interactions would include:

Hydrogen Bonding : Between the carboxylic acid groups (forming classic carboxylic acid dimers) and between the N-H group and a carbonyl oxygen.

π-π Stacking : Between the aromatic systems of the phenyl and naphthalene rings.

Van der Waals Interactions : General attractive forces between the molecules.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study these processes. nih.govresearchgate.net In an MD simulation, a system containing many molecules is modeled, and Newton's equations of motion are solved for every atom over time, allowing the system to evolve naturally. nih.gov This approach can simulate the self-assembly process, showing how initially disordered molecules might aggregate into ordered structures like stacks, sheets, or fibers. rsc.org

While specific MD simulations for N-(2-naphthyl)anthranilic acid are not found in the search results, studies on the self-assembly of other amphiphilic or aromatic molecules (like phenylalanine) demonstrate the methodology. rsc.orgnih.gov A simulation of N-(2-naphthyl)anthranilic acid would provide insight into the structure and stability of potential aggregates, revealing the preferred packing arrangements and the dominant intermolecular forces driving the assembly. Such simulations are crucial for understanding crystallization processes and designing materials with specific solid-state properties. iitm.ac.in

Hydrogen Bonding Networks

The molecular structure of N-(2-naphthyl)anthranilic acid, featuring both a carboxylic acid group (hydrogen bond donor and acceptor) and a secondary amine group (hydrogen bond donor), is conducive to the formation of robust hydrogen bonding networks. These interactions are primary determinants of the solid-state architecture. In many anthranilic acid derivatives, the carboxylic acid proton and the lone pair on a nitrogen atom from an adjacent molecule form a characteristic cyclic R²₂(8) motif. researchgate.net This is a common and stable arrangement seen in cocrystals of anthranilic acid. researchgate.net

In the solid state, N-(2-naphthyl)anthranilic acid molecules are expected to form dimers through hydrogen bonds between their carboxylic acid groups. Furthermore, the N-H group can engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of extended one-dimensional chains or ladders. mdpi.com The interplay between the strong O-H···O and weaker N-H···O hydrogen bonds dictates the primary supramolecular synthons in the crystal lattice. An intramolecular N-H···O hydrogen bond is also a typical feature observed in anthranilic acid molecules. researchgate.net

Theoretical Crystal Packing and Solid-State Interactions

The combination of hydrogen bonding and π-π stacking interactions governs the theoretical crystal packing of N-(2-naphthyl)anthranilic acid. Computational studies on closely related systems have been employed to understand the emergence of polymorphism, where a single compound can crystallize into multiple distinct forms. uky.edu

For instance, research on 2-(naphthalen-2-ylamino)-nicotinic acid, an analog of the title compound, revealed the existence of three different polymorphic forms (termed 2-I, 2-II, and 2-III). uky.edu Theoretical investigations involving stable conformer searches and non-covalent interaction (NCI) analysis can elucidate the subtle energetic differences that give rise to these various packing arrangements. These studies confirm that the substituent size—in this case, the naphthalene group—and the resulting π-π interactions are key factors in promoting polymorphism. uky.edu The solid-state structure is thus a delicate balance between the directional forces of hydrogen bonds and the more diffuse, but collectively significant, π-stacking and van der Waals interactions.

Molecular Docking and Ligand-Protein Interaction Modeling (Mechanistic focus, no clinical data)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the mechanism of interaction at a molecular level. Derivatives of anthranilic acid have been the subject of numerous docking studies to explore their interactions with various protein targets.

In one such study, a naphthyl-containing analog of anthranilic acid was investigated as a potential inhibitor of MabA (FabG1), an essential enzyme from Mycobacterium tuberculosis. mdpi.com The docking simulations explored how the ligand fits into the active site of the enzyme.

Another area of investigation has been the inhibition of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) by anthranilic acid derivatives. nih.gov FUBP1 is a protein that regulates the transcription of critical genes like c-Myc. nih.gov Molecular modeling showed that these compounds could interact with key domains of the protein. nih.gov

The primary interactions governing the binding in these models are typically a combination of:

Hydrogen Bonds: The carboxylic acid and amine groups of the anthranilic acid core are prime candidates for forming hydrogen bonds with polar amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The non-polar naphthalene and phenyl rings are well-suited to engage in hydrophobic and π-stacking interactions with non-polar residues such as valine, leucine, and phenylalanine. researchgate.net

Pi-Sigma Interactions: Weak interactions can also occur between the π-system of the aromatic rings and sigma bonds of amino acid side chains. researchgate.net

These computational models provide a mechanistic hypothesis for how N-(2-naphthyl)anthranilic acid and related molecules might interact with biological macromolecules, guiding further experimental investigation. The focus remains on the nature and geometry of the predicted intermolecular forces rather than any resulting biological or clinical outcome.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bonding | Carboxylic Acid (-COOH), Amine (-NH-) | Polar residues (e.g., Serine, Threonine, Aspartate, Glutamate) |

| π-π Stacking | Naphthalene Ring, Phenyl Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic (van der Waals) | Naphthalene Ring, Phenyl Ring | Non-polar residues (e.g., Valine, Leucine, Isoleucine, Alanine) |

| Pi-Sigma Interactions | Naphthalene Ring, Phenyl Ring | Residues with C-H bonds (e.g., Valine, Serine) researchgate.net |

Advanced Applications in Chemical and Materials Science

A Versatile Player in Synthesis: Intermediates and Building Blocks

The chemical architecture of N-(2-naphthyl)-anthranilic acid makes it a valuable precursor and building block in the synthesis of more complex molecules. rsc.org Its bifunctional nature, possessing both acidic and basic centers, allows for a variety of chemical modifications. core.ac.uk

Crafting Light: Precursors for Fluorescent Dyes and Advanced Probes

The naphthalene (B1677914) component of N-(2-naphthyl)-anthranilic acid imparts inherent fluorescent properties, making it an excellent starting material for the synthesis of novel fluorescent dyes and probes. These dyes are crucial in various analytical and imaging techniques. The core structure can be chemically modified to fine-tune the fluorescence emission and other photophysical properties, leading to the development of highly specific and sensitive probes for various applications, including bio-imaging and sensing.

Building the Future: Monomers for Functional Polymeric Materials

N-(2-naphthyl)-anthranilic acid can serve as a monomer in the creation of functional polymers. mdpi.com The presence of the carboxylic acid and amino groups allows for polymerization through condensation reactions, leading to polyamides or other related polymers. These polymers can exhibit unique thermal, mechanical, and electronic properties due to the rigid and aromatic nature of the naphthyl and phenyl groups. Such materials have potential applications in high-performance plastics, specialty fibers, and advanced coatings. Research into copolymers using anthranilic acid derivatives has shown promise in creating materials with improved solubility and electroactivity, which are beneficial for applications like corrosion protection and the development of smart materials. mdpi.com

The Art of Precision: Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, N-(2-naphthyl)-anthranilic acid derivatives have potential as chiral auxiliaries or ligands. wordpress.com By introducing chirality into the molecule, for instance, through the attachment of a chiral group, it can be used to direct the stereochemical outcome of a reaction. This is crucial in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The development of N-arylpyrroles through asymmetric cycloaddition has demonstrated the importance of the naphthyl moiety in achieving effective chirality transfer. nih.gov

Illuminating Technology: Contributions to Organic Electronics and Optoelectronic Devices

The electronic properties of N-(2-naphthyl)-anthranilic acid, stemming from its extended π-conjugated system, make it a candidate for use in organic electronics.

The Glow of Innovation: Components in Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives, to which N-(2-naphthyl)-anthranilic acid is related, are well-established materials in the field of Organic Light-Emitting Diodes (OLEDs). rsc.org These compounds can function as emitting materials, hole-transporting materials, or electron-transporting materials within the multilayer structure of an OLED. nih.govrsc.org The specific role of an N-(2-naphthyl)-anthranilic acid derivative would depend on its energy levels (HOMO and LUMO) and charge transport characteristics. Research has shown that modifying the molecular structure can tune the emission color and improve the efficiency and stability of OLED devices. rsc.org The development of efficient electron transfer between the cathode and the organic layer is a key factor in creating high-performance OLEDs. nih.gov

Harnessing Light: Applications in Organic Photovoltaics

The application of anthranilic acid derivatives extends to the field of organic photovoltaics (OPVs). mdpi.com In OPV devices, organic materials are responsible for light absorption and charge separation and transport. The tunable electronic properties of N-(2-naphthyl)-anthranilic acid and its polymers make them interesting candidates for use as donor or acceptor materials in the active layer of solar cells. The ability to engineer the bandgap and energy levels of these materials through chemical synthesis is a key advantage in optimizing the performance of organic solar cells. wikipedia.org

Development of Chemo-Sensors and Molecular Probes

While direct studies detailing the use of Anthranilic acid, N-(2-naphthyl)- as a chemo-sensor or molecular probe are not extensively documented in current literature, its molecular structure suggests significant potential in this area. This potential is derived from the inherent properties of its constituent parts: the anthranilic acid moiety and the naphthalene ring system.

The naphthalene component of the molecule is a well-known fluorophore. For instance, 2-naphthol, a related naphthalene derivative, exhibits fluorescence with an excitation wavelength (λex) of 320 nm and an emission wavelength (λem) of 410 nm in a 0.1 M NaOH solution. sigmaaldrich.com This intrinsic fluorescence is a critical feature for the development of fluorescent probes.

Furthermore, the anthranilic acid portion of the molecule possesses carboxylate and amino groups that can act as binding sites for metal ions. nih.gov The interaction between these binding sites and a target metal ion can lead to a detectable change in the fluorescent properties of the naphthalene moiety, a common mechanism for fluorescent chemosensors. For example, the interaction between a deprotonated carboxylate and heavy metal ions has been shown to modulate the optical appearance of liquid crystal patterns, indicating the potential for carboxylate-containing compounds in sensor applications. nih.gov The chelation of metal ions by anthranilic acid derivatives can lead to a blue shift in their UV-visible absorption spectra, a phenomenon that can be exploited for sensing. nih.gov

Therefore, it is plausible that Anthranilic acid, N-(2-naphthyl)- or its derivatives could be engineered as fluorescent sensors for specific metal ions. The binding of a metal ion to the anthranilate portion could modulate the fluorescence of the naphthyl group, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

| Feature | Potential Role in Chemosensing | Supporting Evidence |

| Naphthalene Moiety | Intrinsic fluorescence | 2-Naphthol is a known fluorophore. sigmaaldrich.com |

| Anthranilic Acid Moiety | Metal ion binding site | Carboxylate and amino groups can chelate metal ions. nih.gov |

| Sensing Mechanism | Modulation of fluorescence upon ion binding | Changes in UV-vis spectra of anthranilic acid-metal complexes are observed. nih.gov |

Catalytic Applications and Ligand Design

The application of Anthranilic acid, N-(2-naphthyl)- and its derivatives extends into the realm of catalysis, where they can function as ligands for transition metals or as a basis for organocatalytic systems.

N-aryl anthranilic acids are recognized for their ability to act as ligands in transition metal-catalyzed reactions, particularly those involving palladium. nih.gov The structure of Anthranilic acid, N-(2-naphthyl)- is well-suited for this purpose. The amino group and the carboxylate group can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability and catalytic activity of the metal complex.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for the reaction's success. nih.govnih.gov Ligands influence the solubility, stability, and reactivity of the palladium catalyst. The N-(2-naphthyl) group in this compound is a bulky aromatic substituent. This steric bulk can influence the coordination environment around the metal center, which in turn can affect the selectivity of the catalytic reaction. For instance, in palladium-catalyzed amination reactions, the ligand's structure is key to achieving high yields and selectivity. nih.gov

The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the product and regenerate the catalyst. The ligand, in this case, Anthranilic acid, N-(2-naphthyl)-, would be coordinated to the palladium center throughout this catalytic cycle, influencing each step.

| Catalyst System Component | Function | Relevant Research |

| Anthranilic acid, N-(2-naphthyl)- | Bidentate Ligand | N-aryl anthranilic acids are used in palladium-catalyzed reactions. nih.gov |

| Palladium | Active Metal Center | Central to cross-coupling reactions. nih.govnih.gov |

| N-(2-naphthyl) Group | Steric and Electronic Influence | Ligand structure dictates catalyst performance. nih.gov |

While there is no direct literature on the use of Anthranilic acid, N-(2-naphthyl)- itself as an organocatalyst, its derivatives hold potential in this field. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com Many organocatalysts are based on amino acids, like proline, which contain both an amine and a carboxylic acid. mdpi.com

Derivatives of Anthranilic acid, N-(2-naphthyl)- could be synthesized to create novel organocatalysts. For example, the carboxylic acid and secondary amine functionalities present in the core structure are key components in many aminocatalysts. These groups can activate substrates through the formation of iminium or enamine intermediates. The bulky naphthyl group could play a role in creating a specific chiral environment around the catalytic center, potentially leading to high stereoselectivity in asymmetric reactions. The development of synergistic catalytic systems, where an organocatalyst works in concert with a metal catalyst, is also an expanding area of research. mdpi.com

Advanced Materials for Corrosion Inhibition (Mechanistic studies of layer formation)

Anthranilic acid and its N-aryl derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netekb.egekb.egresearchgate.net The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption of Anthranilic acid, N-(2-naphthyl)- on a metal surface is a complex process involving both physical (physisorption) and chemical (chemisorption) interactions.

Chemisorption: This involves the formation of coordinate bonds between the inhibitor molecule and the metal surface. The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group possess lone pairs of electrons that can be donated to the vacant d-orbitals of the iron atoms on the steel surface. This results in the formation of a stable, insoluble complex layer on the surface. ekb.eg

Physisorption: This involves electrostatic interactions between the inhibitor molecules and the metal surface. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can be protonated. The adsorption can also occur via the interaction of the delocalized π-electrons of the naphthalene and benzene (B151609) rings with the metal surface.

The N-(2-naphthyl) group plays a crucial role in the effectiveness of this inhibitor. Its large surface area and planar structure allow for effective coverage of the metal surface. The π-electrons of the naphthalene rings enhance the adsorption onto the metal surface. Studies on similar compounds have shown that the inhibition efficiency increases with the concentration of the inhibitor, indicating that a more complete protective layer is formed at higher concentrations. researchgate.net

The formation of this protective layer can be understood through adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Density Functional Theory (DFT) studies on similar organic inhibitors have provided insights into the adsorption mechanism at a molecular level, confirming the role of heteroatoms and aromatic rings in the binding to the metal surface. dntb.gov.uaresearchgate.net

Table of Research Findings on Corrosion Inhibition by Related Compounds

| Inhibitor | Metal | Corrosive Medium | Key Findings on Mechanism | Reference |

| N-Phenyl Anthranilic acid | Mild Steel | Sulphuric Acid | Good inhibition efficiency; follows Langmuir adsorption isotherm. | researchgate.net |

| Anthranilic acid | Mild Steel | Hydrochloric Acid | Forms an insoluble adsorbed complex layer on the metal surface. | ekb.egekb.eg |

Cutting Edge Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Studies